molecular formula C7H12O3 B1631027 (S)-(+)-Glycidyl butyrate CAS No. 65031-96-1

(S)-(+)-Glycidyl butyrate

Cat. No. B1631027
CAS RN: 65031-96-1
M. Wt: 144.17 g/mol
InChI Key: YLNSNVGRSIOCEU-LURJTMIESA-N
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Description

Synthesis Analysis

Butyrate is produced by several bacterial strains through microbial interactions impacting growth and butyrate production . The main driving force for butyrate synthesis is an energy conversion system, which couples the proton efflux with butyryl-CoA transformation by two redox loops of ferredoxin .


Molecular Structure Analysis

Butyrate acts as a signaling molecule and has effects on multiple signaling pathways . It is known to inhibit histone deacetylase (HDAC), leading to alterations of several important oncogenic signaling pathways .


Chemical Reactions Analysis

Butyrate production is a major function of the gut microbiome associated with protection from a wide range of human diseases . It is produced through complex and dynamic interactions between constituent community members and their environment .

Scientific Research Applications

Polymer Chemistry

(S)-(+)-Glycidyl butyrate plays a significant role in the field of polymer chemistry, particularly in the modification and synthesis of copolymers. Tsarevsky, Bencherif, and Matyjaszewski (2007) demonstrated the use of glycidyl butyrate in the efficient opening of the epoxide ring in glycidyl methacrylate copolymers prepared by Atom Transfer Radical Polymerization (ATRP). This process led to the formation of azide-containing copolymers, which were further functionalized to yield polymeric brushes with hydrophilic Polyethylene Oxide (PEO) side chains, showcasing its application in creating novel materials with specific properties (Tsarevsky, Bencherif, & Matyjaszewski, 2007).

Enantioselective Processes

The enantioselective processes involving (S)-(+)-Glycidyl butyrate are critical for producing enantiomerically pure compounds, which have significant implications in pharmaceuticals and fine chemicals. Palomo et al. (2005) achieved efficient enzymatic synthesis of enantiopure glycidol by resolving racemic glycidyl butyrate using immobilized enzymes, demonstrating its potential in producing optically active compounds with high enantiomeric excesses (Palomo et al., 2005).

Material Science

In material science, (S)-(+)-Glycidyl butyrate contributes to the development of advanced materials with tailored properties. Andrieș et al. (2011) explored carbazole-containing polymer materials for information recording, where glycidyl butyrate was utilized in the synthesis of copolymers, highlighting its role in creating materials for photonics and data storage applications (Andrieș et al., 2011).

Analytical Chemistry

In analytical chemistry, the determination and quantification of (S)-(+)-Glycidyl butyrate are essential for understanding its behavior and applications in various reactions and processes. Meng Qing (2011) demonstrated the use of gas chromatography for the quick analysis of glycidyl butyrate in reaction systems, providing a method for its accurate and efficient detection (Meng Qing, 2011).

Future Directions

Butyrate has the potential to be incorporated into cancer prevention and treatment regimens . Future research directions include investigating the role of the host microbiota in neuropsychiatric disorders , understanding the direct and indirect cardiovascular protective capacities of butyrate , and exploring the role of butyrate metabolism in colorectal cancer .

properties

IUPAC Name

[(2S)-oxiran-2-yl]methyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNSNVGRSIOCEU-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426451
Record name (S)-(+)-Glycidyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-Glycidyl butyrate

CAS RN

65031-96-1
Record name (+)-Glycidyl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65031-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(+)-Glycidyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Copolymers of glycidyl propionate and allyl glycidyl ether and a copolymer of glycidyl butyrate and allyl glycidyl ether were prepared in the same way as in Example 4.
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Synthesis routes and methods II

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mnmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 mn).
[Compound]
Name
(R,R)-(salen)Co(II)
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0 (± 1) mol
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reactant
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[Compound]
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1
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91 mg
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reactant
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4.32 g
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32 mL
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297 mL
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0 (± 1) mol
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reactant
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0.3 mL
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solvent
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Synthesis routes and methods III

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 nm).
[Compound]
Name
(R,R)-(salen)Co(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
91 mg
Type
reactant
Reaction Step Two
Quantity
4.32 g
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reactant
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Quantity
297 mL
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Five
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Quantity
32 mL
Type
catalyst
Reaction Step Six
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Quantity
0.3 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 ml,, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 nm).
[Compound]
Name
(R,R)-(salen)Co(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
91 mg
Type
reactant
Reaction Step Two
Quantity
4.32 g
Type
reactant
Reaction Step Three
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Quantity
297 mL
Type
reactant
Reaction Step Four
[Compound]
Name
5b
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0 (± 1) mol
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32 mL
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0.3 mL
Type
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Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
JM Palomo, RL Segura, M Fuentes, CC Ortiz… - Enzyme and microbial …, 2006 - Elsevier
The enzymatic hydrolytic resolution of (±)-glycidyl butyrate using a lipase from Candida antarctica (fraction B) (CAL-B) has been performed. This enzyme presented a significant …
Number of citations: 32 www.sciencedirect.com
D Yu, L Wang, Q Gu, P Chen, Y Li, Z Wang, S Cao - Process Biochemistry, 2007 - Elsevier
A two-step enzymatic resolution process for production of (R)- and (S)-glycidyl butyrate was investigated and the lipases were screened. The first step involved a hydrolysis of (R,S)-…
Number of citations: 15 www.sciencedirect.com
MA Khan, S Sinha, N Khandekar… - Journal of Natural …, 2011 - ncbi.nlm.nih.gov
Aim: The present study was undertaken out of a commercial need for the synthesis of Linezolid with impurity limits within the specification. Materials and Methods: (R)-Glycidyl butyrate (…
Number of citations: 1 www.ncbi.nlm.nih.gov
X Song, X Qi, Y Qu - Colloids and Surfaces B: Biointerfaces, 2008 - Elsevier
An extracellular lipase produced by the strain of Y-11 Trichosporon capitatum was purified to homogeneity by ammonium sulfate precipitation and four chromatographic steps. The …
Number of citations: 6 www.sciencedirect.com
P Lozano, T De Diego, D Carrié, M Vaultier… - Journal of Molecular …, 2004 - Elsevier
… The enantiomeric excess obtained by CALB was close to 100% of S-glycidyl butyrate at low conversion percentages, but was 52±3% for 35–40% conversion, and fell progressively for …
Number of citations: 98 www.sciencedirect.com
U Rakibe, R Yeole, V Rane, P Musmade, R Tiwari… - IOSR J …, 2018 - academia.edu
… Due to high sensitivity the method can detect presence of 0.01% of S-glycidyl butyrate in R-glycidyl butyrate. The shorter method run time leads to rapid analysis of samples making the …
Number of citations: 2 www.academia.edu
C Li, P Wang, D Zhao, Y Cheng, L Wang… - Journal of Molecular …, 2008 - Elsevier
The lipase from Bacillus subtillus (BSL2), a highly active lipase expressed from newly constructed strain of Bacillus subtilis BSL2, is used in the kinetic resolution of glycidyl butyrate. A …
Number of citations: 11 www.sciencedirect.com
JBA Van Tol, JA Jongejan, JA Duine - Biocatalysis and …, 1995 - Taylor & Francis
… experimental data for hydrolysis of R,S-glycidyl butyrate by PPL. Panel A represents experimental data for a conversion of 4 ml R,S-glycidyl butyrate, 10 rnl 10 mM potassium phosphate …
Number of citations: 31 www.tandfonline.com
SY Jia, JH Xu, QS Li, JT Yu - Applied biochemistry and biotechnology, 2003 - Springer
A racemic glycidyl butyrate resolving strain, preliminarily identified as a Rhizopus sp., had been isolated from soil. Its extracellular lipase was found to enantioselectively hydrolyze the (S…
Number of citations: 13 link.springer.com
DR Wu, SM Cramer, G Belfort - Biotechnology and …, 1993 - Wiley Online Library
… the concentration of R-glycidol rose at a higher rate than S-glycidol, because R-glycidol is the product of the S-glycidyl butyrate reaction (the more reactive enantiomer). Although the …
Number of citations: 61 onlinelibrary.wiley.com

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